Galnon

Descripción general

Descripción

Galnon es un agonista sintético no peptídico de los receptores de galanina GAL1 y GAL2. Se ha estudiado por sus potenciales efectos terapéuticos, incluyendo propiedades anticonvulsivas, ansiolíticas, anorécticas y amnésicas . This compound es de particular interés debido a su capacidad para cruzar la barrera hematoencefálica y su estabilidad, lo que lo convierte en un candidato prometedor para el desarrollo de fármacos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de galnon involucra múltiples pasos, comenzando con la preparación de sus precursores de oxazol. Estos precursores se acoplan luego en un trímero lineal, seguido de una reacción de macrolactamación para formar el compuesto final . Las condiciones de reacción típicamente involucran una atmósfera de argón y el uso de disolventes deuterados para espectroscopia de RMN .

Métodos de producción industrial

Si bien los métodos específicos de producción industrial para this compound no están ampliamente documentados, el proceso de síntesis se puede ampliar utilizando técnicas estándar de síntesis orgánica. Los pasos clave incluyen la preparación de intermediarios, reacciones de acoplamiento y procesos de purificación para garantizar una alta pureza y rendimiento .

Análisis De Reacciones Químicas

Tipos de reacciones

Galnon experimenta varias reacciones químicas, incluyendo reacciones de oxidación, reducción y sustitución. Estas reacciones son esenciales para modificar la estructura del compuesto y mejorar sus propiedades farmacológicas .

Reactivos y condiciones comunes

Los reactivos comunes utilizados en la síntesis y modificación de this compound incluyen agentes oxidantes, agentes reductores y nucleófilos para reacciones de sustitución. Las condiciones de reacción a menudo involucran temperaturas controladas, atmósferas inertes y disolventes específicos para optimizar los resultados de la reacción .

Productos principales formados

Los productos principales formados a partir de estas reacciones incluyen varios derivados de this compound, que se estudian por sus actividades biológicas mejoradas. Estos derivados ayudan a comprender la relación estructura-actividad y mejorar la eficacia del compuesto .

Aplicaciones Científicas De Investigación

Anticonvulsant Activity

Mechanism of Action:

Galnon has demonstrated significant anticonvulsant properties in various animal models. A study found that this compound reduced seizure severity and increased latency in pentylenetetrazole-induced seizures in mice. It was shown to inhibit adenylate cyclase activity, suggesting its role as an agonist at galanin receptors .

Key Findings:

- This compound treatment lowered the maximal seizure score from 4.5 (control) to 1.45 (this compound-treated) .

- It also reversed the proconvulsant effects of the galanin receptor antagonist M35, indicating its effectiveness in modulating seizure activity.

Drug Addiction Treatment

Facilitation of Extinction Learning:

this compound's ability to penetrate the blood-brain barrier and resist degradation makes it a promising candidate for treating drug addiction. Research indicates that this compound can facilitate the extinction of morphine-conditioned behaviors and reduce withdrawal symptoms associated with opioid dependence .

Key Findings:

- In GAL −/− mice, this compound reversed morphine-induced locomotor activity increases and blocked nicotine and cocaine rewards in conditioned place preference models .

- Its effects suggest a potential therapeutic role in managing substance use disorders by targeting neural pathways involved in addiction.

Effects on Bone Health

Impact on Osteoclast Activity:

Recent studies have explored this compound's effects on bone density and quality. In ovariectomized rats, which serve as a model for postmenopausal osteoporosis, this compound treatment resulted in increased expression of markers associated with bone resorption, such as RANKL and TNF-α .

Key Findings:

- This compound increased the RANKL:OPG gene ratio, indicating enhanced osteoclastic activity .

- While it reduced overall bone volume, biomechanical testing showed that the quality of bone per unit area was improved, suggesting a complex role in bone metabolism .

Neuroprotection and Mood Regulation

Potential Antidepressant Effects:

this compound has been investigated for its anxiolytic and antidepressant-like effects. Studies indicate that it may lower anxiety levels and improve mood-related behaviors through its action on galanin receptors .

Key Findings:

- This compound exhibited anti-hyperalgesic effects and reduced anxiety-like behaviors in various animal models, suggesting its potential utility in treating mood disorders.

Summary Table of this compound Applications

Mecanismo De Acción

Galnon ejerce sus efectos al unirse a los receptores de galanina GAL1 y GAL2, que son receptores acoplados a proteínas G. Al unirse, this compound activa estos receptores, lo que lleva a diversas vías de señalización descendentes. Estas vías incluyen la inhibición de la liberación de neurotransmisores, la modulación de la transmisión sináptica y la regulación de funciones fisiológicas como la alimentación y la respuesta al estrés . Los objetivos moleculares y las vías exactas involucrados en la acción de this compound aún se encuentran bajo investigación, pero su capacidad para modular la señalización galaninérgica está bien documentada .

Comparación Con Compuestos Similares

Compuestos similares

Los compuestos similares a galnon incluyen otros agonistas del receptor de galanina como galmic y espirocumaronona . Estos compuestos comparten similitudes estructurales y exhiben efectos farmacológicos similares.

Singularidad de this compound

Lo que diferencia a this compound de otros compuestos similares es su naturaleza no peptídica, que proporciona mayor estabilidad y la capacidad de cruzar la barrera hematoencefálica. Además, se ha demostrado que this compound tiene una gama más amplia de efectos, incluyendo propiedades anticonvulsivas, ansiolíticas y anorécticas, lo que lo convierte en un compuesto versátil para aplicaciones terapéuticas .

Actividad Biológica

Galnon is a synthetic non-peptide agonist of the galanin receptors, specifically targeting GalR1, GalR2, and GalR3. It has garnered attention for its diverse biological activities, particularly in the context of neurological and metabolic disorders. This article aims to present a comprehensive overview of the biological activity of this compound, supported by research findings and case studies.

This compound exhibits multiple mechanisms that contribute to its biological effects:

- G-Protein Coupled Receptor Activation : this compound can activate intracellular G-proteins independent of receptor activation, allowing it to penetrate the plasma membrane and influence various signaling pathways .

- Selectivity for G-Proteins : It shows selectivity for different G-proteins, which may mediate its physiological effects beyond the known galanin receptors .

- Interaction with Other Receptors : Research indicates that this compound may interact with other G-protein coupled receptors (GPCRs), enhancing its biological activity across different systems .

Physiological Effects

This compound's systemic administration has been linked to several significant physiological outcomes:

- Neurological Impact : Studies have shown that this compound can attenuate cocaine-induced behaviors, such as motor activity and dopamine overflow in the frontal cortex, without affecting baseline motor functions . This suggests a potential role in modulating addiction-related behaviors.

- Bone Metabolism : In osteoporotic models, this compound has been observed to enhance osteoclastic bone resorption, indicating a complex role in bone metabolism .

- Neuroprotection : this compound has demonstrated protective effects against opiate withdrawal symptoms and may act as a neuromodulator in the context of addiction .

Case Studies and Research Findings

The following table summarizes key studies on this compound's biological activity:

Detailed Research Findings

- Cocaine-Induced Motor Activity : A study found that this compound could significantly reduce cocaine-induced hyperactivity in rats while not altering baseline activity levels. This suggests its potential as a therapeutic agent for managing cocaine addiction .

- Opiate Withdrawal : Research indicates that this compound administration can alleviate signs of opiate withdrawal in galanin knockout mice, suggesting that it may counteract the neurochemical changes associated with addiction .

- Bone Health : In ovariectomized rats, this compound was shown to reduce bone volume while enhancing osteoclastic resorption, highlighting its dual role in bone metabolism and potential implications for osteoporosis treatment .

Propiedades

IUPAC Name |

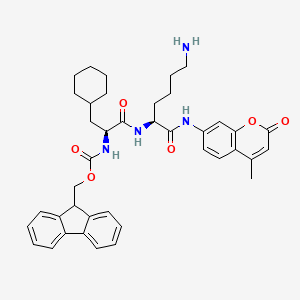

9H-fluoren-9-ylmethyl N-[1-[[6-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]amino]-3-cyclohexyl-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H46N4O6/c1-25-21-37(45)50-36-23-27(18-19-28(25)36)42-38(46)34(17-9-10-20-41)43-39(47)35(22-26-11-3-2-4-12-26)44-40(48)49-24-33-31-15-7-5-13-29(31)30-14-6-8-16-32(30)33/h5-8,13-16,18-19,21,23,26,33-35H,2-4,9-12,17,20,22,24,41H2,1H3,(H,42,46)(H,43,47)(H,44,48) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKNOZZKXIDSTRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C(CC3CCCCC3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H46N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

678.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.